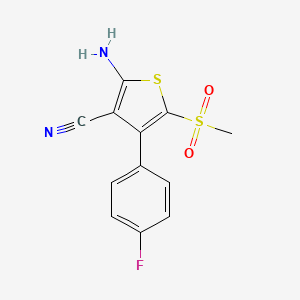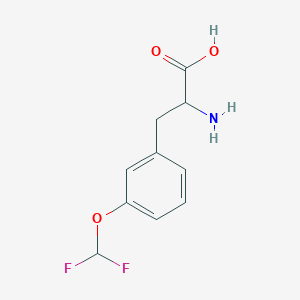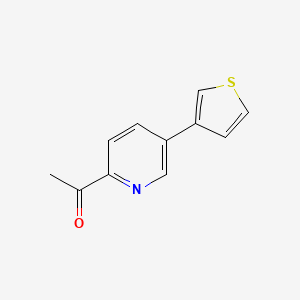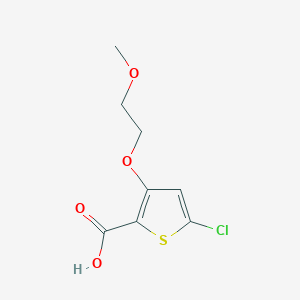![molecular formula C11H13NO5 B12074728 Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate CAS No. 340020-41-9](/img/structure/B12074728.png)
Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER is a complex organic compound with a unique structure that combines elements of pyridine and pyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high-purity products suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, dichloromethane, acetonitrile
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-HYDROXY-3-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER
- 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID METHYL ESTER
Uniqueness
The uniqueness of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
340020-41-9 |
|---|---|
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydropyrano[3,2-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO5/c1-2-16-10(14)7-8-6(4-3-5-12-8)17-11(15)9(7)13/h12-13H,2-5H2,1H3 |
Clé InChI |
IVMRZLGAJFAZNT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=O)OC2=C1NCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)








![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)
![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)


